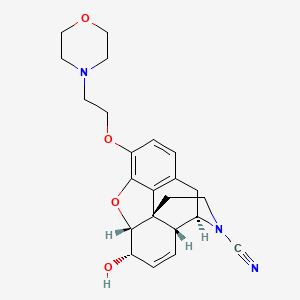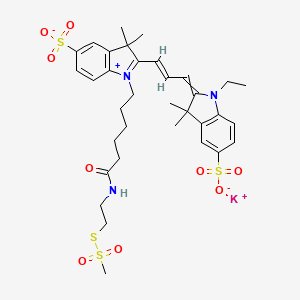![molecular formula C15H14N2 B13438085 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with a methyl group at the 6-position and an o-tolyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of imidazo[1,2-a]pyridines, including 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine. Common methods include:
Condensation Reactions: The reaction of 2-aminopyridine with halo-carbonyl compounds.
Multicomponent Reactions: One-pot condensation of aldehyde, isonitriles, and 2-aminopyridines.
Oxidative Coupling: Using transition metal catalysts to facilitate the coupling of 2-aminopyridine with various aromatic ketones.
Industrial Production Methods
Industrial production methods often involve the use of scalable and eco-friendly protocols. For example, the use of green solvents and catalyst-free reactions has been explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution: Reactions involving the substitution of functional groups on the imidazo[1,2-a]pyridine scaffold.
Cyclization: Intramolecular cyclization reactions to form fused bicyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, aldehydes, isonitriles, and halo-carbonyl compounds . Reaction conditions often involve mild temperatures and the use of green solvents to ensure high yields and minimal by-products .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which have been studied for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the VEGFR2 receptors, inhibiting tumor cell growth and angiogenesis . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
Zolpidem: Used in the treatment of insomnia.
Alpidem: An anxiolytic agent.
Necopidem and Saripidem: Anxiolytic agents.
These compounds share a similar imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Eigenschaften
Molekularformel |
C15H14N2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-7-8-15-16-14(10-17(15)9-11)13-6-4-3-5-12(13)2/h3-10H,1-2H3 |
InChI-Schlüssel |
HMYBHNZSRDTKHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)



![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)

